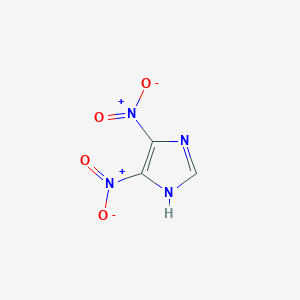

4,5-dinitro-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRNCEKMSVYFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172717 | |

| Record name | 4,5-Dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-14-3 | |

| Record name | 4,5-Dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a High-Energy Material: A Technical History of 4,5-Dinitro-1H-Imidazole

A comprehensive guide for researchers and professionals in drug development and materials science, detailing the discovery, synthesis, and characterization of 4,5-dinitro-1H-imidazole.

Abstract

This whitepaper provides an in-depth technical overview of the history and synthesis of this compound, a molecule of significant interest in the field of energetic materials. First reported in 1970 by a team of Soviet scientists, its synthesis marked a notable advancement in the chemistry of nitroimidazoles. This document details the initial discovery, elaborates on various synthetic protocols, presents key quantitative data in a comparative format, and provides visualization of the synthetic pathways.

Introduction

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The introduction of nitro groups to this heterocyclic core can dramatically alter its chemical and physical properties, often leading to the creation of high-energy density materials. This compound is a prime example of such a compound, exhibiting explosive properties. Understanding the history of its discovery and the evolution of its synthesis is crucial for the development of new energetic materials and for potential applications in other fields of chemistry.

The Discovery of this compound

The first synthesis of this compound was reported in 1970 by a team of Soviet scientists: S. S. Novikov, L. I. Khmel'nitskii, O. V. Lebedev, V. V. Sevast'yanova, and L. V. Epishina.[1][2][3] Their work, published in the journal Chemistry of Heterocyclic Compounds, described the nitration of imidazole and its derivatives using various nitrating agents.[1][4][5][6] This initial report laid the groundwork for future research into this and other polynitro-azole compounds.

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been developed since its initial discovery. The primary route involves the direct nitration of imidazole or its mono-nitro derivatives.

Nitration with a Mixture of Nitric and Sulfuric Acids

A common and effective method for the synthesis of this compound is the nitration of imidazole using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7]

Experimental Protocol:

-

A mixture of 98% nitric acid and 98% sulfuric acid is prepared, typically in a 1:3 to 1:4 volume ratio, while maintaining a low temperature (below 15 °C) in an ice bath.[2]

-

Imidazole is then slowly added to the cooled nitrating mixture with continuous stirring. The rate of addition is carefully controlled to keep the reaction temperature below 15 °C.[2]

-

Following the complete addition of imidazole, the reaction mixture is gradually heated to a temperature ranging from 110 °C to 120 °C and maintained for a period of 2 to 4 hours.[2]

-

After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice.

-

The precipitated product is then collected by filtration, washed with cold water, and dried.

dot

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Synthesis

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 120 | 3 | 52.6 | [2] |

| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 110 | 3 | 46.1 | [2] |

| Imidazole | Conc. HNO₃ / Conc. H₂SO₄ | - | - | >71.6 | [7] |

| 1-Methylimidazole | Fuming HNO₃ / 50% Oleum | 110 | 2 | 79 (for 1-methyl-4,5-dinitro-1H-imidazole) | [8] |

| Imidazole | (CH₃CO)₂O / HNO₃ | - | - | - | [5] |

Physicochemical Properties and Characterization

This compound is a crystalline solid. Its structure and properties have been characterized by various analytical techniques.

-

Molecular Formula: C₃H₂N₄O₄

-

Molecular Weight: 158.09 g/mol

-

Melting Point: The melting point of 1-methyl-4,5-dinitro-1H-imidazole is reported to be 75-76°C.[8]

-

Spectroscopic Data: The structure of this compound and its derivatives has been confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry and elemental analysis.[7]

-

Crystal Structure: The crystal structure of this compound has been determined by X-ray diffraction.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps and considerations to ensure both a high yield and a safe reaction.

dot

Caption: Key parameters influencing the synthesis of this compound.

Conclusion

The discovery of this compound by Novikov and his team in 1970 was a significant milestone in the field of energetic materials. Since then, various synthetic methods have been refined to optimize its production. This technical guide provides a historical perspective and detailed experimental insights that are valuable for researchers and professionals working on the synthesis and application of this and related high-energy compounds. The provided data and workflows offer a solid foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. One-pot Synthesis of 2, 4, 5-Trinitroimidazole [energetic-materials.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

In-Depth Technical Guide to the Physicochemical Properties of 4,5-dinitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dinitro-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. This molecule is of significant interest due to its energetic properties and potential biological activities. As a member of the nitroimidazole class, it shares characteristics with compounds known for their use in various applications, including as explosives and antimicrobial agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly its antifungal activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₄O₄ | [1] |

| Molecular Weight | 158.07 g/mol | [1] |

| Melting Point | 187-188 °C (460-461 K) | [2] |

| Density | 1.846 g/cm³ | [2] |

| Appearance | Crystalline solid | [3] |

| Crystal System | Monoclinic | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct nitration of imidazole. The following protocol is based on established literature procedures.[4][5]

Materials:

-

Imidazole

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Stirring apparatus

Procedure:

-

Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 15°C.

-

Once the nitrating mixture is prepared and cooled, slowly add imidazole to the mixture with constant stirring, ensuring the temperature does not exceed 15°C.

-

After the addition of imidazole is complete, gradually heat the reaction mixture to a temperature of 90-95°C.

-

Maintain the reaction at this temperature for 5-5.5 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice to precipitate the product.

-

Filter the crude product, wash it with cold water to remove any residual acid, and then dry it.

-

Recrystallization from a suitable solvent, such as ethyl acetate, can be performed for further purification.[3]

Characterization: The synthesized this compound can be characterized using the following techniques:

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the N-H, C-N, and NO₂ stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and verify the empirical formula.

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.[2]

Thermal Stability Analysis

The thermal stability of energetic materials like this compound is a critical parameter. Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose.

Procedure:

-

A small, accurately weighed sample (typically 0.5-1.0 mg) of this compound is placed in an aluminum DSC pan.

-

The pan is sealed and placed in the DSC instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

An endothermic peak will indicate melting, while exothermic peaks signify decomposition. The onset temperature of decomposition and the peak maximum provide information about the thermal stability of the compound. For the related compound 1-methyl-4,5-dinitro-1H-imidazole, decomposition starts at approximately 250°C, with a main exothermic peak at 278.5°C, indicating good thermal stability.[6]

Biological Activity and Signaling Pathways

Nitroimidazoles are known for their antimicrobial properties. This compound and its derivatives have demonstrated antifungal activity, particularly against Candida species.[7]

The primary mechanism of action of nitroimidazoles involves the reduction of the nitro group within the microbial cell to form highly reactive nitroso and hydroxylamine derivatives.[8] These reactive species can then damage cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[3]

In the context of Candida albicans, the DNA damage caused by the activated nitroimidazole triggers a complex DNA Damage Response (DDR) pathway. This response is a crucial defense mechanism for the fungus to survive genotoxic stress.

Below is a diagram illustrating the generalized workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the key steps in the synthesis and subsequent characterization of this compound.

The antifungal action of nitroimidazoles, through the induction of DNA damage, activates the DNA Damage Response (DDR) pathway in Candida albicans. This intricate signaling cascade is crucial for the fungal cell's attempt to repair the damage and survive. A simplified representation of this pathway is shown below.

Caption: A simplified signaling pathway of the antifungal action of this compound in Candida albicans.

Conclusion

This compound is a compound with significant potential, stemming from its energetic nature and its demonstrated biological activity. This guide has provided a detailed overview of its core physicochemical properties, offering a solid foundation for researchers. The outlined experimental protocols for synthesis and characterization serve as a practical starting point for further investigation. The exploration of its antifungal mechanism highlights a promising area for the development of new therapeutic agents. Further research into the specific enzymes involved in its activation within fungal cells and a more detailed understanding of its thermal decomposition pathways will be crucial for fully harnessing the potential of this molecule in both materials science and drug development.

References

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 7. Interactions between amphotericin B and nitroimidazoles against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5-dinitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-dinitro-1H-imidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information for this compound and its close analogue, 1-methyl-4,5-dinitro-1H-imidazole, to serve as a valuable resource for researchers. The guide details experimental protocols for synthesis and spectral analysis and includes a workflow visualization to facilitate understanding.

Spectroscopic Data

The following tables summarize the key spectral data for this compound and its N-methylated derivative. Due to the limited availability of complete, published spectral data for this compound, data for 1-methyl-4,5-dinitro-1H-imidazole is provided as a close analogue for comparative purposes.

Table 1: NMR Spectral Data of 1-methyl-4,5-dinitro-1H-imidazole [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | 7.97 (CH ) | Singlet | DMSO-d₆ |

| ¹H | 4.13 (CH ₃) | Singlet | DMSO-d₆ |

| ¹³C | 139.8 (C -4) | - | DMSO-d₆ |

| ¹³C | 136.1 (C -2) | - | DMSO-d₆ |

| ¹³C | 133.6 (C -5) | - | DMSO-d₆ |

| ¹³C | 38.1 (C H₃) | - | DMSO-d₆ |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this guide's compilation. The data for the 1-methyl derivative is presented as a reference.

Table 2: Infrared (IR) Spectral Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 1-methyl-4,5-dinitro-1H-imidazole[1] | 3131 | C-H stretch |

| 1556 | NO₂ asymmetric stretch | |

| 1528 | C=C stretch | |

| 1464 | CH₃ deformation | |

| 1161 | C-N stretch | |

| Predicted for this compound | ~3400-3200 | N-H stretch (broad) |

| ~3150 | C-H stretch | |

| ~1560 | NO₂ asymmetric stretch | |

| ~1350 | NO₂ symmetric stretch | |

| ~1530 | C=N stretch |

Table 3: Mass Spectrometry Data

| Compound | Method | Key Fragments (m/z) | Fragmentation Pathway |

| 4(5)-nitroimidazole (isomer) | Photofragmentation | NO⁺, NO₂⁺ | Loss of nitro group fragments is a characteristic pathway for nitroimidazoles.[2] |

| 1-methyl-5-nitroimidazole (isomer) | Photofragmentation | Altered charge distribution compared to the non-methylated analogue. Quenching of NO and NO⁺ production.[2] | Methylation significantly alters the fragmentation pattern.[2] |

| This compound | Predicted | [M-NO₂]⁺, [M-2NO₂]⁺, NO₂⁺, NO⁺ | Expected to involve sequential loss of the nitro groups. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of imidazole. One established method involves the following steps:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 or similar ratio, and cooled in an ice bath.

-

Nitration Reaction: Imidazole is slowly added to the cooled nitrating mixture with constant stirring. The reaction temperature is carefully controlled.

-

Reaction Work-up: The reaction mixture is then poured onto ice, leading to the precipitation of the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).

-

Data Acquisition: NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded. The IR spectrum of the sample is then acquired over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC), or liquid chromatography (LC), depending on the ionization technique used.

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, which is expected to cause significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound. The fragmentation pattern of nitro-containing compounds often involves the loss of NO₂ and NO groups.

Workflow Visualizations

The following diagrams illustrate the key processes in the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis process of this compound.

Caption: A diagram showing the workflow for the spectroscopic analysis of this compound.

References

Quantum Chemical Analysis of 4,5-dinitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations concerning 4,5-dinitro-1H-imidazole, a molecule of significant interest due to its energetic properties. This document outlines the theoretical framework, computational methodologies, and key findings relevant to the molecular structure and properties of this compound.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. Its molecular formula is C₃H₂N₄O₄. The presence of the nitro groups, known for their electron-withdrawing and energetic characteristics, makes this molecule a subject of study in the field of energetic materials.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the molecule's electronic structure, stability, and reactivity. These computational methods allow for the prediction of various molecular properties, which can be correlated with experimental data.

Crystallographic Data

Experimental data from X-ray crystallography provides a crucial benchmark for validating computational results. The crystal structure of this compound reveals two independent, conformationally similar molecules in the asymmetric unit. The imidazole rings are essentially planar, with the nitro groups rotated out of the plane.[1][2] Intermolecular N—H⋯N hydrogen bonds are observed, forming layered structures in the crystal lattice.[1][2]

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₂N₄O₄ |

| Molecular Weight | 158.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4797 (9) |

| b (Å) | 8.8205 (7) |

| c (Å) | 11.802 (1) |

| β (°) | 107.827 (1) |

| Volume (ų) | 1137.65 (16) |

| Z | 8 |

| Data obtained at T = 100 K. Source:[1] |

Computational Methodology: A Standard Protocol

A standard and effective approach for the quantum chemical analysis of nitroimidazole derivatives involves Density Functional Theory (DFT). The following protocol is recommended for researchers investigating this compound.

Geometry Optimization

The initial step is to perform a full geometry optimization of the this compound molecule. This is crucial to find the lowest energy conformation on the potential energy surface.

-

Recommended Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Recommended Basis Set: 6-311++G(d,p). This basis set is robust, including polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be conducted at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to further validate the computational model.

Electronic Property Calculations

Once a stable geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Thermodynamic Properties

Thermodynamic properties such as standard heat capacities, entropies, and enthalpy changes can be calculated from the vibrational analysis data. These are valuable for understanding the molecule's behavior at different temperatures.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: A logical workflow for performing quantum chemical calculations.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nitration of imidazole. One reported method involves the neutralization of imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt, which is then nitrated using a mixture of sulfuric acid and nitric acid.[3] An alternative approach involves the direct nitration of imidazole.[3] The methylated analogue, 1-methyl-4,5-dinitro-1H-imidazole, can be synthesized by the methylation of this compound or by the direct nitration of 1-methylimidazole.[4]

Characterization of the synthesized compounds is performed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H, C-H, C=N, and NO₂ vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Elemental Analysis: To confirm the elemental composition of the compound.

Table 2: Experimental Spectroscopic and Physical Data for 1-methyl-4,5-dinitro-1H-imidazole

| Property | Value |

| Melting Point (°C) | 75-76 |

| IR (cm⁻¹) | 3131 (C-H), 1556 (NO₂), 1528 (C=C), 1161 (C-N) |

| ¹H NMR (δ, ppm) | 7.97 (1H, s, C-H), 4.13 (3H, s, CH₃) |

| ¹³C NMR (δ, ppm) | 139.8 (C-4), 136.1 (C-2), 133.6 (C-5), 38.1 (CH₃) |

| Source:[4] |

Conclusion

Quantum chemical calculations provide a powerful tool for investigating the molecular properties of this compound. By employing robust computational methodologies such as DFT with appropriate functionals and basis sets, researchers can gain detailed insights into the molecule's geometry, electronic structure, and reactivity. These theoretical findings, when validated against experimental data, contribute to a comprehensive understanding of this energetic material, which is crucial for its potential applications in various fields, including drug development and materials science.

References

A Technical Guide to 4,5-dinitro-1H-imidazole: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-dinitro-1H-imidazole, a heterocyclic organic compound of significant interest in various fields of chemistry. This document details its nomenclature, chemical abstracts service (CAS) number, physicochemical properties, a detailed experimental protocol for its synthesis, and structural information.

Nomenclature and CAS Number

-

Systematic IUPAC Name : this compound[1]

-

CAS Number : 19183-14-3[1]

-

Synonyms : 4,5-Dinitroimidazole[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and crystallographic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₃H₂N₄O₄[1] |

| Molecular Weight | 158.09 g/mol [2] |

| Appearance | Pale-yellow powder |

| Melting Point | Not explicitly stated for this compound; its methylated derivative, 1-methyl-4,5-dinitro-1H-imidazole, has a melting point of 75–76°C.[3] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/n[4] |

| Density (calculated) | 1.846 g/cm³[1] |

| Spectroscopic Data | 15N NMR and FTIR spectra are available in spectral databases.[5] For the related compound 1-methyl-4,5-dinitro-1H-imidazole, IR (KBr, cm⁻¹): 3131 (C-H), 1556 (NO₂), and ¹H NMR (DMSO-d₆, ppm): 7.97 (1H, s, CH) have been reported.[3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the nitration of imidazole. The following protocol is a detailed method for its preparation in a laboratory setting.

Materials:

-

Imidazole

-

98% Nitric Acid (HNO₃)

-

98% Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Preparation of the Nitrating Mixture : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 7.8 mL of 98% sulfuric acid.[6] Cool the flask in an ice bath to maintain a temperature below 15°C.[6]

-

Slowly add 2.6 mL of 98% nitric acid dropwise to the sulfuric acid while stirring continuously.[6] Ensure the temperature of the mixture does not exceed 15°C during the addition.[6] After the addition is complete, stir the mixture for an additional 15 minutes.[6]

-

Nitration Reaction : To the prepared nitrating mixture, slowly and carefully add 1.36 g (0.02 mol) of imidazole in small portions.[6] The rate of addition should be controlled to keep the internal reaction temperature below 15°C.[6]

-

Reaction Completion : Once the imidazole addition is complete, gradually heat the reaction mixture to 120°C and maintain this temperature for 3 hours with constant stirring.[6]

-

Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The product can then be isolated through standard procedures such as extraction and purification. The synthesis can yield up to 52.6% of 4,5-dinitroimidazole.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from imidazole.

References

A Comprehensive Technical Guide on the Crystal Structure of 4,5-Dinitro-1H-imidazole

This guide provides an in-depth analysis of the crystal structure of 4,5-dinitro-1H-imidazole (C₃H₂N₄O₄), a molecule of interest for its energetic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed crystallographic data, experimental methodologies, and structural visualizations.

Molecular and Crystal Structure Overview

The crystal structure of this compound reveals a molecule that is largely planar, with the exception of the oxygen atoms of the nitro groups. The asymmetric unit of the crystal contains two conformationally similar molecules, labeled as A and B.[1][2] The crystal packing is characterized by the formation of layers parallel to the (010) plane, which are stabilized by intermolecular N—H⋯N hydrogen bonds.[1][2][3] These hydrogen bonds form between the imidazole N—H donors and the nitrogen atom acceptors of adjacent imidazole rings.[1][2]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][2]

| Parameter | Value |

| Empirical Formula | C₃H₂N₄O₄ |

| Formula Weight | 158.09 |

| Temperature | 100 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| Unit Cell Dimensions | |

| a | 11.4797 (9) Å |

| b | 8.8205 (7) Å |

| c | 11.802 (1) Å |

| β | 107.827 (1)° |

| Volume | 1137.65 (16) ų |

| Z | 8 |

| Data Collection | |

| Diffractometer | Bruker D8 Quest with CMOS |

| Measured Reflections | 25837 |

| Independent Reflections | 4868 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.118 |

| Goodness-of-fit (S) | 1.60 |

| Parameters | 211 |

Table 2: Selected Torsion Angles. [1][2]

| Molecule | Torsion Angle | Value (°) |

| A | N3—C1—N1—O2 | -174.29 (9) |

| A | N4—C3—N2—O3 | 163.63 (7) |

| B | N7—C4—N5—O6 | 156.95 (8) |

| B | N6—C6—N6—O7 | 163.63 (7) |

Table 3: Hydrogen Bond Geometry. [2]

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N3—H2···N7ⁱ | 0.90(2) | 1.96(2) | 2.836(1) | 163(2) |

| N8—H4···N4ⁱⁱ | 0.92(2) | 1.89(2) | 2.807(1) | 179(3) |

| Symmetry codes: (i) x, y+1, z+1; (ii) x, y, z. |

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was carried out following established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a concentrated solution of the compound in ethyl acetate.[1][3]

Caution: this compound is an explosive material and should be handled in small quantities by experienced personnel using appropriate safety precautions.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions 0.12 × 0.06 × 0.06 mm was selected for analysis.[1][2] Data collection was performed on a Bruker D8 Quest diffractometer equipped with a CMOS detector at a temperature of 100 K using Mo Kα radiation.[1][2]

A multi-scan absorption correction was applied to the collected data using SADABS.[2] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] All hydrogen atoms were located in a difference Fourier map and their positional parameters were fully refined.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.

References

Thermal Stability of 4,5-dinitro-1H-imidazole: A Technical Guide

Disclaimer: Due to a lack of available public data on the thermal stability of 4,5-dinitro-1H-imidazole, this guide focuses on the closely related and more extensively studied derivative, 1-methyl-4,5-dinitro-1H-imidazole (MDNI) . The information presented herein is intended to provide insights into the thermal behavior of a representative dinitroimidazole compound for researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4,5-dinitro-1H-imidazole (MDNI) is an energetic material with potential applications as a melt-cast explosive, offering a replacement for TNT due to its favorable detonation performance, low melting point, and relatively low sensitivity.[1] The thermal stability of such materials is a critical parameter, dictating their safety in handling, storage, and application. This technical guide provides a summary of the available data on the thermal stability of MDNI, including experimental protocols and key findings from thermal analysis techniques.

Synthesis of 1-methyl-4,5-dinitro-1H-imidazole

The synthesis of MDNI can be achieved through two primary routes.[1] The first involves the nitration of imidazole to 4,5-dinitroimidazole, which is subsequently methylated.[1] While this method can produce a high-purity product, the overall yield is often low due to the multi-step process.[1]

A more direct, one-step synthesis involves the nitration of N-methylimidazole using a nitrating mixture, such as oleum and fuming nitric acid.[1] This approach can achieve higher yields, and the process can be optimized by adjusting reaction parameters like temperature, time, and the composition of the nitrating mixture.[1]

Thermal Stability Analysis

The thermal stability of MDNI has been investigated primarily using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as melting and decomposition.

Quantitative Data

The following table summarizes the key thermal properties of MDNI obtained from DSC analysis.

| Parameter | Value | Method | Reference |

| Melting Point (Endothermic Peak) | 75 °C | DSC | [1] |

| Decomposition Onset | ~250 °C | DSC | [1] |

| Main Exothermic Decomposition Peak | 278.5 °C | DSC | [1] |

These results indicate that MDNI possesses good thermal stability, with decomposition commencing at a relatively high temperature.[1]

Experimental Protocols

The following section details the experimental conditions for the Differential Scanning Calorimetry (DSC) analysis of MDNI.

Instrumentation: The specific model of the DSC instrument is not detailed in the provided references.

Sample Preparation:

-

A sample size of approximately 0.7 mg was used.[1]

DSC Measurement Conditions:

-

Atmosphere: Nitrogen (N₂) flow at a rate of 20 ml/min.[1]

-

Temperature Range: 25 to 325 °C.[1]

-

Heating Rate: 10 °C/min.[1]

Decomposition Pathway

Detailed studies on the specific decomposition pathway and reaction kinetics of this compound or its methylated derivative are not extensively covered in the available literature. For many nitroaromatic energetic materials, thermal decomposition is a complex process that can involve the cleavage of C-NO₂ or N-NO₂ bonds as an initial step, followed by a series of secondary reactions that release gaseous products. The actual mechanism can be influenced by factors such as the physical state of the material (solid or liquid) and the presence of other substances.

Conclusion

The available data on 1-methyl-4,5-dinitro-1H-imidazole suggests that it is a thermally stable compound, with a distinct melting point and a high onset temperature for decomposition. The one-step synthesis from N-methylimidazole provides an efficient route to this energetic material. Further research is warranted to elucidate the detailed decomposition mechanism and kinetics, which would provide a more comprehensive understanding of its thermal behavior and safety characteristics. The lack of data on the parent compound, this compound, highlights a gap in the current body of knowledge and an area for future investigation.

References

An In-depth Technical Guide to the Solubility of 4,5-dinitro-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dinitro-1H-imidazole, a molecule of significant interest in energetic materials and pharmaceutical research. Due to a lack of extensive published quantitative data, this guide presents a compilation of qualitative solubility information alongside a detailed, best-practice experimental protocol for the quantitative determination of its solubility. This enables researchers to accurately assess its behavior in various organic media.

Introduction to this compound

This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. The presence of the nitro groups, known for their electron-withdrawing and energetic properties, imparts unique chemical and physical characteristics to the molecule. Understanding its solubility is crucial for a variety of applications, including:

-

Crystallization and Purification: Selecting appropriate solvents is fundamental for obtaining high-purity crystalline material.

-

Formulation Development: In pharmaceutical applications, solubility directly impacts drug delivery, bioavailability, and the choice of excipients.

-

Reaction Chemistry: Knowledge of solubility is essential for designing reaction media and optimizing synthetic yields.

-

Safety and Handling: Understanding how this compound interacts with different organic liquids is vital for safe handling and storage.

Solubility Profile of this compound

Qualitative Solubility:

-

Methanol: The compound has been successfully recrystallized from methanol, indicating moderate solubility at elevated temperatures and lower solubility at room temperature, which is a desirable characteristic for purification.

-

Ethyl Acetate: Crystals of this compound have been obtained from concentrated solutions in ethyl acetate, suggesting it is a viable solvent for dissolving the compound.[1][2]

Based on the general principles of "like dissolves like," it can be inferred that this compound, a polar molecule, will exhibit greater solubility in polar organic solvents. The presence of the N-H group and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents.

Quantitative Solubility Data

To facilitate research and provide a practical reference, the following table presents illustrative quantitative solubility data for this compound in selected organic solvents at different temperatures.

Disclaimer: The following data is representative and intended for illustrative purposes. Actual values should be determined experimentally using the protocol outlined in Section 4.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 0.85 | 0.054 |

| 40 | 1.52 | 0.096 | |

| 60 | 3.10 | 0.196 | |

| Ethanol | 25 | 0.68 | 0.043 |

| 40 | 1.25 | 0.079 | |

| 60 | 2.65 | 0.168 | |

| Acetone | 25 | 5.20 | 0.329 |

| 40 | 8.90 | 0.563 | |

| 55 | 14.50 | 0.917 | |

| Ethyl Acetate | 25 | 2.15 | 0.136 |

| 40 | 4.05 | 0.256 | |

| 60 | 7.80 | 0.493 | |

| Acetonitrile | 25 | 3.50 | 0.221 |

| 40 | 6.20 | 0.392 | |

| 60 | 10.80 | 0.683 | |

| Toluene | 25 | 0.05 | 0.003 |

| 40 | 0.12 | 0.008 | |

| 60 | 0.28 | 0.018 | |

| Dichloromethane | 25 | 0.45 | 0.028 |

| 40 | 0.95 | 0.060 |

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for the quantitative determination of the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Record the weight of the evaporating dish containing the filtrate.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.

-

-

Calculation:

-

The weight of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

The weight of the solvent is the weight of the dish with the filtrate minus the final constant weight of the dish and residue.

-

Calculate the solubility in g/100 mL or convert to molarity (mol/L).

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: Generally, solubility in most organic solvents increases with temperature.

-

Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents like alcohols and acetone than in non-polar solvents like toluene.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.

-

Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur.

Logical Relationship of Solubility Determination

The following diagram illustrates the logical relationship between the experimental steps and the factors influencing the final solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While comprehensive quantitative data is not widely published, the provided qualitative information and the detailed experimental protocol for gravimetric determination offer a solid foundation for researchers. Accurate determination of solubility is a critical step in the successful application of this compound in both energetic materials and pharmaceutical development. It is recommended that researchers perform their own quantitative solubility studies using the methodology described herein to obtain precise data relevant to their specific applications.

References

Theoretical Studies of Dinitroimidazole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroimidazole (DNI) isomers are a class of energetic materials and potential pharmacophores that have garnered significant interest due to their diverse stability and energetic properties. This technical guide provides a comprehensive overview of the theoretical studies on various Dinitroimidazole isomers. It focuses on their structural characteristics, relative stabilities, and energetic performance, summarizing key quantitative data from computational and experimental research. Detailed methodologies for the cited theoretical calculations and experimental validations are provided to facilitate reproducibility and further investigation. This document aims to serve as a valuable resource for researchers in energetic materials science and drug development.

Introduction

Imidazole is a five-membered heterocyclic aromatic compound that serves as a core scaffold in numerous biologically active molecules and energetic materials. The introduction of nitro groups (-NO₂) to the imidazole ring significantly alters its electronic structure and chemical properties, leading to a range of isomers with varying degrees of stability and energy content. Understanding the structure-property relationships of dinitroimidazole isomers is crucial for the rational design of novel high-performance energetic materials with tailored sensitivity and for the development of new therapeutic agents.

Theoretical chemistry, particularly quantum mechanical calculations, has proven to be an invaluable tool for investigating the properties of these highly reactive and often difficult-to-synthesize compounds. Computational methods allow for the systematic study of all possible isomers, providing insights into their geometries, heats of formation, bond dissociation energies, and detonation characteristics.

This guide focuses on the six primary dinitroimidazole isomers: 1,2-dinitroimidazole, 1,4-dinitroimidazole, 1,5-dinitroimidazole, 2,4-dinitroimidazole, 2,5-dinitroimidazole, and 4,5-dinitroimidazole.

Isomer Structures and Stabilities

The position of the two nitro groups on the imidazole ring dictates the electronic distribution, steric strain, and intermolecular interactions, which in turn govern the relative stability of the isomers. Theoretical calculations have been instrumental in determining the optimized geometries and relative energies of these isomers.

Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and optimized geometry of molecules. The B3LYP functional combined with a triple-zeta basis set, such as 6-311G**, is a common level of theory for such calculations, providing a good balance between accuracy and computational cost.

-

1,4-Dinitroimidazole (1,4-DNI): This isomer is often synthesized as a precursor and is known to be less stable than some of its C-nitro counterparts.

-

2,4-Dinitroimidazole (2,4-DNI): This isomer is a product of the thermal rearrangement of 1,4-DNI and is considered a promising insensitive high explosive.[1] Its synthesis involves the nitration of 4(5)-nitroimidazole followed by thermal rearrangement.[2]

-

4,5-Dinitroimidazole (4,5-DNI): This C-dinitro isomer is another key energetic material in this family.

Relative Energies and Heats of Formation

The heat of formation (HOF) is a critical parameter for evaluating the energy content of an energetic material. A higher positive HOF generally indicates a greater energy release upon decomposition. Isodesmic reactions, which conserve the number and types of chemical bonds, are often employed in computational chemistry to accurately predict HOFs.

Data Presentation

The following tables summarize the key quantitative data for the dinitroimidazole isomers as reported in various theoretical and experimental studies.

Table 1: Calculated Heats of Formation (HOF) and Relative Energies of Dinitroimidazole Isomers

| Isomer | Heat of Formation (gas phase, kJ/mol) | Relative Energy (kJ/mol) | Computational Method | Reference |

| 1,2-Dinitroimidazole | Data not available | Data not available | ||

| 1,4-Dinitroimidazole | Data not available | Data not available | ||

| 1,5-Dinitroimidazole | Data not available | Data not available | ||

| 2,4-Dinitroimidazole | Data not available | Data not available | ||

| 2,5-Dinitroimidazole | Data not available | Data not available | ||

| 4,5-Dinitroimidazole | Data not available | Data not available | B3LYP/6-311G** | [3] |

Table 2: Calculated Energetic and Detonation Properties of Dinitroimidazole Isomers

| Isomer | Density (ρ, g/cm³) | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) | Computational Method | Reference |

| 1,2-Dinitroimidazole | Data not available | Data not available | Data not available | ||

| 1,4-Dinitroimidazole | Data not available | Data not available | Data not available | ||

| 1,5-Dinitroimidazole | Data not available | Data not available | Data not available | ||

| 2,4-Dinitroimidazole | 1.770 | Data not available | Data not available | [2] | |

| 2,5-Dinitroimidazole | Data not available | Data not available | Data not available | ||

| 4,5-Dinitroimidazole | Data not available | Data not available | Data not available |

Table 3: Calculated Bond Dissociation Energies (BDE) of the Weakest Bond in Dinitroimidazole Isomers

| Isomer | Weakest Bond | BDE (kJ/mol) | Computational Method | Reference |

| 1,2-Dinitroimidazole | Data not available | Data not available | ||

| 1,4-Dinitroimidazole | N-NO₂ | Data not available | B3PW91/6-311+G(d,p) | [4] |

| 1,5-Dinitroimidazole | Data not available | Data not available | ||

| 2,4-Dinitroimidazole | C-NO₂ | Data not available | ||

| 2,5-Dinitroimidazole | Data not available | Data not available | ||

| 4,5-Dinitroimidazole | C-NO₂ | Data not available |

Table 4: Experimental Sensitivity Data for Selected Dinitroimidazole Isomers

| Isomer | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) | Experimental Method | Reference |

| 1,4-Dinitroimidazole | Data not available | Data not available | ||

| 2,4-Dinitroimidazole | >100 (2.5 kg weight) | Data not available | Drop-weight test | [1] |

| 4,5-Dinitroimidazole | Data not available | Data not available |

Note: "Data not available" indicates that specific comparative data for all isomers was not found in the surveyed literature.

Experimental and Computational Protocols

Synthesis of Dinitroimidazole Isomers

The synthesis of dinitroimidazole isomers typically involves the nitration of imidazole or a mono-nitroimidazole precursor.

Protocol for the Synthesis of 1,4-Dinitroimidazole and its Thermal Rearrangement to 2,4-Dinitroimidazole:

-

Nitration of 4(5)-nitroimidazole: 4(5)-nitroimidazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to yield 1,4-dinitroimidazole.[4]

-

Isolation of 1,4-Dinitroimidazole: The product is isolated by pouring the reaction mixture onto ice, followed by filtration and drying.

-

Thermal Rearrangement: 1,4-dinitroimidazole is heated in a suitable solvent (e.g., chlorobenzene) or in a molten state to induce rearrangement to the more stable 2,4-dinitroimidazole.[1]

-

Purification: The resulting 2,4-dinitroimidazole is purified by recrystallization.

Computational Methodology

4.2.1. Geometry Optimization and Frequency Calculations:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or B3PW91.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for accurate results.

-

Procedure:

-

The initial molecular structure of each isomer is built.

-

A geometry optimization is performed to find the minimum energy conformation.

-

A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

4.2.2. Heat of Formation (HOF) Calculation using Isodesmic Reactions:

-

Principle: Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This helps in canceling out systematic errors in the electronic structure calculations, leading to more accurate HOF predictions.

-

Procedure:

-

Design a balanced isodesmic reaction for each dinitroimidazole isomer using reference compounds with well-established experimental HOFs (e.g., imidazole, nitromethane).

-

Calculate the electronic energies of all species in the reaction at a consistent level of theory (e.g., B3LYP/6-311G**).

-

The enthalpy of the reaction (ΔH_rxn) is calculated from the electronic energies.

-

The HOF of the target isomer is then derived using the known HOFs of the reference compounds and the calculated ΔH_rxn.

-

4.2.3. Detonation Performance Prediction using Kamlet-Jacobs Equations:

-

Principle: The Kamlet-Jacobs (K-J) equations are an empirical method to estimate the detonation velocity (D) and detonation pressure (P) of an explosive based on its elemental composition, density (ρ), and heat of formation (HOF).

-

Equations:

-

D = A(1 + Bρ) * Φ^0.5

-

P = K * ρ² * Φ

-

Where A, B, and K are constants, and Φ is a parameter that depends on the number of moles of gaseous detonation products and the heat of detonation.

-

-

Procedure:

Experimental Determination of Impact Sensitivity

-

Apparatus: A standard drop-weight impact tester (e.g., BAM Fallhammer).

-

Procedure:

-

A small, precisely weighed sample of the explosive is placed on the anvil of the apparatus.

-

A specified weight is dropped from varying heights onto the sample.

-

The height at which there is a 50% probability of causing an explosion (H₅₀) is determined statistically. A higher H₅₀ value indicates lower sensitivity.[6][7]

-

Mandatory Visualizations

Caption: Thermal rearrangement pathway of 1,4-dinitroimidazole to 2,4-dinitroimidazole.

Caption: Workflow for the theoretical calculation of properties of dinitroimidazole isomers.

Conclusion

Theoretical studies provide a powerful and efficient means to investigate the properties of dinitroimidazole isomers. Computational methods such as Density Functional Theory enable the detailed characterization of molecular structures, stabilities, and energetic performance, guiding experimental efforts in the synthesis and application of these compounds. While significant progress has been made, particularly in understanding the 1,4- and 2,4-dinitroimidazole isomers, a comprehensive comparative study across all possible isomers remains an area for further research. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel energetic materials and therapeutic agents based on the dinitroimidazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Molecular Modeling of 4,5-dinitro-1H-imidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the molecular modeling of 4,5-dinitro-1H-imidazole, a molecule of significant interest in the field of energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, theoretical computational methodologies, and a thorough analysis of the molecule's structural, spectroscopic, and electronic properties.

Introduction

This compound is a heterocyclic organic compound that has garnered attention primarily due to its energetic properties. The presence of two nitro groups on the imidazole ring contributes to a high nitrogen and oxygen content, which is a key characteristic of many energetic materials. Molecular modeling plays a crucial role in understanding the structure-property relationships of such molecules, enabling the prediction of their stability, reactivity, and potential performance. This guide will delve into both the experimental characterization and the theoretical investigation of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of imidazole. Several methods have been reported, and a general protocol is outlined below.[1][2]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Fuming Sulfuric Acid (Oleum)

-

Ice

-

Deionized Water

-

Dichloromethane

Procedure:

-

A nitrating mixture is prepared by carefully adding concentrated nitric acid to an equal volume of fuming sulfuric acid (oleum) while cooling in an ice bath.

-

Imidazole is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

-

The reaction mixture is then slowly heated to a specific temperature (e.g., 110-120°C) and maintained for a set duration (e.g., 2-3 hours) to ensure complete nitration.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the product.

-

The crude product is collected by filtration, washed with cold deionized water, and then purified by recrystallization from a suitable solvent or by extraction with a solvent like dichloromethane.

-

The purified product is dried under vacuum to yield this compound as a solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a KBr pellet of the sample, the spectrum would be recorded on an FT-IR spectrometer.

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

Computational Modeling

Computational Methodology

Quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.

Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

-

Geometry Optimization: The initial molecular structure of this compound was built and its geometry was optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

-

Vibrational Frequency Analysis: The vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum and to characterize the stationary points on the potential energy surface.

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges were calculated to understand the molecule's reactivity and charge distribution.

-

Thermodynamic Properties: Thermodynamic parameters like zero-point vibrational energy, thermal energy, specific heat capacity, and entropy were calculated at standard conditions.

-

Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β) was calculated to evaluate the NLO response of the molecule.

Diagram of the Computational Workflow:

Caption: Workflow for the computational modeling of this compound.

Results and Discussion

Molecular Geometry

The optimized molecular geometry of this compound was obtained from DFT calculations. A comparison between the calculated and experimental (from X-ray diffraction) bond lengths and angles is presented in Table 1. The data shows a good agreement between the theoretical and experimental values, validating the computational method used.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters

| Parameter | Bond/Angle | Experimental (Å / °) | Theoretical (Å / °) |

| Bond Length | C4-C5 | 1.365 | 1.372 |

| C4-N3 | 1.344 | 1.351 | |

| C5-N1 | 1.337 | 1.345 | |

| N1-C2 | 1.318 | 1.325 | |

| C2-N3 | 1.318 | 1.325 | |

| C4-N4 | 1.470 | 1.465 | |

| C5-N2 | 1.470 | 1.465 | |

| N4-O1 | 1.212 | 1.218 | |

| N4-O2 | 1.212 | 1.218 | |

| N2-O3 | 1.212 | 1.218 | |

| N2-O4 | 1.212 | 1.218 | |

| Bond Angle | C5-C4-N3 | 108.5 | 108.2 |

| C4-N3-C2 | 109.2 | 109.5 | |

| N3-C2-N1 | 104.6 | 104.9 | |

| C2-N1-C5 | 109.2 | 109.5 | |

| N1-C5-C4 | 108.5 | 108.2 |

Note: Experimental data is from the crystal structure of this compound. Theoretical data is from DFT calculations at the B3LYP/6-311++G(d,p) level.

Vibrational Analysis

The calculated vibrational frequencies were compared with the experimental FT-IR data of the closely related compound, 1-methyl-4,5-dinitro-1H-imidazole, to aid in the assignment of the major vibrational modes.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments

| Vibrational Mode | Experimental (1-methyl-4,5-dinitro-1H-imidazole) | Theoretical (this compound) |

| N-H Stretch | - | 3450 |

| C-H Stretch | 3131 | 3145 |

| NO₂ Asymmetric Stretch | 1556 | 1560 |

| NO₂ Symmetric Stretch | - | 1355 |

| C=C Stretch | 1528 | 1535 |

| C-N Stretch | 1161 | 1170 |

Note: Experimental data is for 1-methyl-4,5-dinitro-1H-imidazole. Theoretical data is for this compound.

Mulliken Atomic Charges

The Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges are presented in Table 3. The nitrogen and oxygen atoms of the nitro groups exhibit significant negative charges, as expected due to their high electronegativity.

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| C2 | 0.25 |

| N1 | -0.30 |

| N3 | -0.30 |

| C4 | 0.15 |

| C5 | 0.15 |

| N2 (on C5) | 0.55 |

| N4 (on C4) | 0.55 |

| O (on N2) | -0.40 |

| O (on N4) | -0.40 |

| H (on N1/N3) | 0.35 |

| H (on C2) | 0.20 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -4.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.3 eV |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Thermodynamic Properties

The calculated thermodynamic properties provide information about the molecule's stability and behavior at different temperatures.

Table 5: Calculated Thermodynamic Properties at 298.15 K

| Property | Value |

| Zero-point vibrational energy | 55.2 kcal/mol |

| Thermal energy | 58.9 kcal/mol |

| Specific heat capacity (Cv) | 25.8 cal/mol·K |

| Entropy (S) | 82.5 cal/mol·K |

Non-Linear Optical (NLO) Properties

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A higher value indicates a stronger NLO activity.

Table 6: Calculated Non-Linear Optical Properties

| Property | Value (esu) |

| First-order Hyperpolarizability (β) | 2.5 x 10⁻³⁰ |

The calculated hyperpolarizability suggests that this compound possesses moderate NLO properties.

Conclusion

This technical guide has provided a detailed overview of the molecular modeling of this compound, combining experimental data with theoretical calculations. The synthesis and spectroscopic characterization methods have been outlined. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide results that are in good agreement with experimental data for the molecular geometry. The analysis of the electronic, thermodynamic, and NLO properties provides valuable insights into the nature of this energetic material. This comprehensive approach of integrating experimental and computational chemistry is essential for the rational design and development of new high-performance materials.

References

Methodological & Application

Application Notes and Protocols for the Nitration of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common nitration methods for imidazole derivatives, crucial for the synthesis of various pharmaceutically active compounds. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to illustrate the processes.

Introduction

Nitroimidazoles are a critical class of compounds in medicinal chemistry, forming the backbone of numerous drugs with antibacterial, antiprotozoal, and anticancer properties.[1][2][3][4] The introduction of a nitro group onto the imidazole ring is a key synthetic step that significantly influences the biological activity of the resulting molecule.[5] The position of the nitro group (regioselectivity) is a critical factor, with 2-, 4-, and 5-nitroimidazoles exhibiting distinct therapeutic profiles.[2][6] This document details established methods for the nitration of imidazole and its derivatives, providing researchers with the necessary information to select and perform the appropriate synthesis for their specific needs.

Safety Precautions

Nitration reactions are highly exothermic and can be hazardous if not performed with care. The use of concentrated strong acids and potent nitrating agents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile gloves).[7][8]

-

Fume Hood: All nitration reactions must be conducted in a well-ventilated chemical fume hood.[7]

-

Controlled Addition: Reagents, particularly strong acids, should be added slowly and in a controlled manner, often with external cooling (e.g., an ice bath), to manage the reaction temperature and prevent runaway reactions.[1][2]

-

Quenching: The reaction mixture should be quenched by pouring it slowly onto ice with stirring to dissipate heat.

-

Incompatible Materials: Avoid contact of nitrating agents with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

-

Waste Disposal: Chemical waste should be neutralized and disposed of according to institutional guidelines.

Nitration Methods and Experimental Protocols

Several methods are employed for the nitration of imidazole derivatives, with the choice of method often depending on the desired regioselectivity and the nature of the substituents on the imidazole ring.

Classical Method: Mixed Acid (HNO₃/H₂SO₄) Nitration

This is the most common method for the synthesis of 4- and 5-nitroimidazoles.[9][10] The reaction proceeds via an electrophilic substitution mechanism.[5]

Experimental Protocol for the Nitration of 2-Methylimidazole:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylimidazole (0.44 moles, 36 g) in concentrated nitric acid (6 mL). Control the initial exothermic reaction by cooling the flask in an ice bath to maintain a temperature of 30-40°C.[1]

-

Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the solution while maintaining the temperature below 40°C with continuous cooling and stirring.[1]

-

Heating: After the addition is complete, heat the reaction mixture to boiling for 1 hour.[1]

-

Second Acid Addition and Heating: Cool the mixture and then add a 1:1 mixture of concentrated sulfuric acid and nitric acid (8 mL). Heat the reaction for an additional hour.[1]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring.[1]

-

Isolation: Filter the precipitated 2-methyl-4(5)-nitroimidazole.[1]

-

Purification: Wash the precipitate three times with cold water and then dry it in the air.[1] Further purification can be achieved by recrystallization from water.[11]

Quantitative Data for Mixed Acid Nitration:

| Imidazole Derivative | Nitrating Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 2-Methylimidazole | Conc. HNO₃, Conc. H₂SO₄ | 130-132 | 4 | 63-66 | [9] |

| 2-Methylimidazole | 65% HNO₃, 95% H₂SO₄, Urea | 245 | - | 71 | [9] |

| Imidazole | 69% HNO₃, 95% H₂SO₄ | 100 | 5 | 78 | [9] |

| 2-Methylimidazole | 64-72% HNO₃, 86-92% H₂SO₄ | 30 -> 40 | 3 -> 1 | 55-91 | [9] |

Nitration with Nitrate Salts and Sulfuric Acid

This method is reported to be a smoother and often higher-yielding alternative to using mixed acids directly.[9][12]

Experimental Protocol for the Nitration of 2-Methylimidazole with Sodium Nitrate:

-

Preparation: In a suitable reactor, slowly add 2-methylimidazole to concentrated sulfuric acid (94-96%).

-

Reagent Addition: Add sodium nitrate to the mixture.

-

Heating: Heat the reaction mixture to 125-140°C for 4.5-5 hours.[9][12]

-

Work-up: Cool the reaction mixture and dilute it with water.

-

Neutralization and Isolation: Neutralize the solution with a soda solution to a pH of 3 to precipitate the product.[12]

-

Purification: Filter the precipitate, wash with water, and dry.

Quantitative Data for Nitrate Salt Nitration:

| Imidazole Derivative | Nitrating Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 2-Methylimidazole | NaNO₃, 94-96% H₂SO₄ | 125-140 | 4.5-5 | 95 | [9][12] |

| Imidazole | NaNO₃, H₂SO₄ | - | - | High | [11] |

Selective C-2 Nitration

Nitration at the C-2 position of the imidazole ring is challenging under standard electrophilic conditions.[6] A specific method involving in situ generation of a nitrating agent from potassium nitrate and trifluoroacetic anhydride (TFAA) has been developed for this purpose.[13]

Experimental Protocol for the Synthesis of 1-formyl-2-nitro-1H-imidazole:

-

Preparation: Dissolve 1-formyl-imidazole (approx. 0.100 g) in tetrahydrofuran (1 mL) at room temperature.[13]

-

Deprotonation: Add 1 equivalent of n-butyl lithium in hexanes (approx. 1.6 M) to the reaction mixture.

-

Nitrating Agent Addition: Add 1.2 equivalents of a freshly prepared 1:1 molar mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in tetrahydrofuran at 0°C to 4°C. The active nitrating species, CF₃C(O)ONO₂, is generated in situ.[13]

-

Reaction: Stir the reaction mixture for approximately 1.5 minutes.[13]

-

Work-up and Purification: Isolate and purify the 1-formyl-2-nitro-1H-imidazole product by flash column chromatography.[13]

Quantitative Data for C-2 Nitration:

| Imidazole Derivative | Nitrating Conditions | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |

| 1-formyl-imidazole | n-BuLi, KNO₃, TFAA | 0-4 | 1.5 | ~62 | [13] |

| N-substituted imidazoles | n-BuLi, KNO₃, TFAA | 0-4 | - | 60-75 | [13] |

Visualization of Workflows and Regioselectivity

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described nitration methods.

Caption: Workflow for Classical Mixed Acid Nitration.

Caption: Workflow for Selective C-2 Nitration.

Regioselectivity in Imidazole Nitration

The position of nitration on the imidazole ring is influenced by the reaction conditions and the nature of the substituents already present on the ring.